molecular formula C9H16N2O2 B12049259 1-Piperidin-4-ylazetidine-3-carboxylic acid

1-Piperidin-4-ylazetidine-3-carboxylic acid

Cat. No.: B12049259
M. Wt: 184.24 g/mol
InChI Key: PFPIPZKTEPDMFG-UHFFFAOYSA-N
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Description

1-Piperidin-4-ylazetidine-3-carboxylic acid is a compound that has garnered significant interest in the field of organic chemistry It is characterized by a piperidine ring attached to an azetidine ring, with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-Piperidin-4-ylazetidine-3-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing these steps to achieve higher yields and purity .

Chemical Reactions Analysis

1-Piperidin-4-ylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-Piperidin-4-ylazetidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidin-4-ylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-Piperidin-4-ylazetidine-3-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

1-Piperidin-4-ylazetidine-3-carboxylic acid, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.

Structural Overview

The molecular formula for this compound is C₉H₁₈N₂O₂, with a molecular weight of approximately 170.25 g/mol. The compound consists of a piperidine ring linked to an azetidine ring, featuring a carboxylic acid functional group. This structure contributes to its solubility and reactivity in biological systems.

Property Details
Molecular FormulaC₉H₁₈N₂O₂
Molecular Weight170.25 g/mol
Structural FeaturesPiperidine and azetidine rings
Functional GroupCarboxylic acid

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological potential, particularly as an inhibitor of various enzymes and receptors involved in critical biological processes. The compound's interactions with neurotransmitter systems suggest its role in modulating synaptic transmission and pain pathways.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition : This compound has been studied for its effects on FAAH, an enzyme that hydrolyzes endocannabinoids such as anandamide. Inhibition of FAAH can lead to increased levels of these endocannabinoids, which are associated with analgesic effects. Preliminary data suggest that this compound may enhance the analgesic properties by modulating pain pathways through FAAH inhibition .
  • Monoacylglycerol Lipase (MAGL) Interaction : The compound has also been evaluated for its potential to inhibit MAGL, another enzyme involved in lipid metabolism that regulates the levels of endocannabinoids. Inhibition of MAGL can have therapeutic implications for treating neurodegenerative diseases and psychiatric disorders .
  • Receptor Binding Studies : Interaction studies reveal that this compound may bind to various receptors involved in neurotransmission, suggesting a broad spectrum of potential therapeutic applications .

Case Studies

Several studies have explored the biological activity of this compound through in vitro and in vivo models:

  • Study on Pain Models : In animal models of neuropathic pain, administration of this compound resulted in significant reductions in pain-related behaviors, indicating its potential as an analgesic agent .
  • Neuroprotective Effects : Research has shown that compounds similar to this compound can provide neuroprotective effects against excitotoxicity, further supporting its potential use in neurodegenerative conditions .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Azetidine Ring : The initial step often includes the cyclization of appropriate precursors under controlled conditions.
  • Introduction of Piperidine Moiety : Subsequent reactions introduce the piperidine component through substitution reactions.
  • Carboxylic Acid Functionalization : Finally, the carboxylic acid group is introduced via standard carboxylation techniques.

Properties

IUPAC Name

1-piperidin-4-ylazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(13)7-5-11(6-7)8-1-3-10-4-2-8/h7-8,10H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPIPZKTEPDMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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